molecular formula C17H20N2O3S B2357368 2-(4-Tert-butylbenzenesulfonamido)benzamide CAS No. 680591-19-9

2-(4-Tert-butylbenzenesulfonamido)benzamide

Cat. No.: B2357368
CAS No.: 680591-19-9
M. Wt: 332.42
InChI Key: ZRXMNCSEJPHFCH-UHFFFAOYSA-N
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Description

2-(4-Tert-butylbenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzenesulfonamido)benzamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction is carried out under mild conditions and results in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Tert-butylbenzenesulfonamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylbenzenesulfonamido)benzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions. This makes it distinct from other benzenesulfonamides and benzamides, potentially offering different biological and chemical properties.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)19-15-7-5-4-6-14(15)16(18)20/h4-11,19H,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXMNCSEJPHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of 2-amino-benzamide with 4-tert-butyl-benzenesulfonyl chloride
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